5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Medicinal Chemistry Cross-Coupling Regioisomeric Differentiation

Securing the correct regioisomer of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is critical for medicinal chemistry programs targeting JAK1-selective kinase inhibitors and bromodomain-containing proteins (BRD2/3/4/BRDT). This building block provides a versatile bromine handle at the benzimidazole 5-position for efficient Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid SAR diversification. • Enables late-stage functionalization for JAK1 inhibitor optimization • Confirmed CAS 1304458-60-3 and InChIKey UPORMWWQCXNWOP-UHFFFAOYSA-N for regioisomeric certainty • 95% purity; custom synthesis available for larger quantities

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
CAS No. 1304458-60-3
Cat. No. B1375223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
CAS1304458-60-3
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)
InChIKeyUPORMWWQCXNWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS 1304458-60-3): Product Overview and Compound Class


5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 1304458-60-3) is a halogenated heterocyclic building block belonging to the 2-(pyridin-2-yl)-1H-benzimidazole class . With molecular formula C12H8BrN3 and molecular weight 274.12 g/mol [1], this compound serves as a key synthetic intermediate rather than a final active pharmaceutical ingredient, with its principal scientific utility residing in the bromine substitution at the 5-position of the benzimidazole core, which provides a functional handle for downstream derivatization via cross-coupling chemistry [2].

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole: Why Unsubstituted or Differently Substituted Analogs Cannot Substitute in Critical Synthetic Applications


The 2-(pyridin-2-yl)-1H-benzimidazole scaffold can be modified at multiple positions, with each substitution pattern conferring distinct reactivity and downstream application profiles. The unsubstituted parent compound (CAS 1137-68-4) lacks a functional handle for cross-coupling, while the regioisomeric 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6) bears bromine on the pyridine rather than the benzimidazole ring, leading to divergent electronic properties and coupling reactivities . 5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole, with bromine at the 5-position of the benzimidazole core, is specifically documented as a synthetic intermediate in the preparation of JAK1-selective kinase inhibitors and bromodomain inhibitors, where the precise positioning of the halogen is structurally encoded in the target pharmacophore [1].

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole: Quantitative Differentiators and Comparative Evidence for Procurement Decision-Making


Regioisomeric Specificity: Comparative Synthetic Utility of 5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole Versus 1-(5-Bromopyridin-2-yl)-1H-benzimidazole

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is structurally distinct from its regioisomer 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6) in the position of the bromine atom [1]. In the target compound, bromine resides at the 5-position of the benzimidazole ring, whereas in the regioisomer, bromine is located on the pyridine ring at the 5-position relative to the benzimidazole attachment point. This positional difference yields distinct InChIKey identifiers (target: UPORMWWQCXNWOP-UHFFFAOYSA-N; regioisomer: distinct key not provided in source but structurally divergent) and fundamentally alters the compound's reactivity profile in palladium-catalyzed cross-coupling reactions [1].

Medicinal Chemistry Cross-Coupling Regioisomeric Differentiation

Documented Utility in JAK1-Selective Kinase Inhibitor Development: Direct Evidence of 5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole as a Key Synthetic Intermediate

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole has been explicitly documented as a synthetic intermediate in the structure-based design and development of (benz)imidazole pyridones as JAK1-selective kinase inhibitors [1]. This work, involving Merck & Co., FORMA Therapeutics, and Novartis Institutes for BioMedical Research, demonstrates the compound's role in constructing advanced pharmaceutical candidates targeting the Janus kinase 1 (JAK1) pathway. In contrast, the unsubstituted parent 2-(pyridin-2-yl)-1H-benzimidazole (CAS 1137-68-4) is primarily documented as a tridentate ligand for metal complexation and an inhibitor of E. coli methionine aminopeptidase with IC50 = 64.6 μM [2], representing a fundamentally different application space.

JAK1 Inhibitor Kinase Inhibitor Synthesis Immunology

Bromodomain Inhibitor Synthesis: Application in Epigenetic Drug Discovery Programs

The 5-bromo-2-(pyridin-2-yl)-1H-benzimidazole scaffold is structurally represented within the generic Markush structures of patents covering substituted benzimidazoles as bromodomain inhibitors [1]. Bromodomain-containing proteins, particularly BRD4, are therapeutic targets in oncology and inflammatory diseases. The presence of the 5-bromo substituent enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig coupling to generate diverse libraries of bromodomain inhibitor candidates [2]. In comparison, non-halogenated 2-(pyridin-2-yl)-1H-benzimidazole derivatives require alternative functionalization strategies and lack the same synthetic versatility at the benzimidazole 5-position [3].

Bromodomain Inhibitor Epigenetics BRD4

Commercial Availability and Purity Benchmarks: Comparative Sourcing Analysis

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is commercially available from multiple reputable chemical suppliers with purity specifications ranging from 95% to 98% . Pricing data indicates 50 mg at 455.00 € and 500 mg at 1,242.00 € from specialty suppliers , positioning the compound as a moderately priced custom synthesis building block. In comparison, the unsubstituted parent 2-(pyridin-2-yl)-1H-benzimidazole (CAS 1137-68-4) is more widely available and typically offered at lower price points due to simpler synthesis and higher volume demand . The regioisomer 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6) is less broadly stocked, with more limited supplier options .

Procurement Sourcing Chemical Supply Chain

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole: Recommended Research and Procurement Scenarios Based on Evidentiary Support


Medicinal Chemistry: Synthesis of JAK1-Selective Kinase Inhibitor Candidates

This compound is optimally deployed as a synthetic intermediate in programs targeting the JAK1 kinase for autoimmune and inflammatory indications. As documented in collaborative work between Merck, Novartis, and FORMA Therapeutics, 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole serves as a key building block in the structure-based design of (benz)imidazole pyridone JAK1 inhibitors [1]. Procurement is recommended for medicinal chemistry teams pursuing JAK/STAT pathway modulation where the 5-bromo substitution provides a critical handle for late-stage functionalization to optimize potency, selectivity, and ADME properties.

Epigenetic Drug Discovery: Bromodomain Inhibitor Library Construction

For programs targeting bromodomain-containing proteins (BRD2, BRD3, BRD4, BRDT) in oncology or inflammation, the 5-bromo functionality enables efficient diversification via palladium-catalyzed cross-coupling. The 2-(pyridin-2-yl)-1H-benzimidazole core with a 5-position halogen handle is represented in patent literature covering bromodomain inhibitors [2]. Use cases include Suzuki coupling to introduce aryl/heteroaryl groups, Buchwald-Hartwig amination for amine diversification, and Sonogashira coupling for alkyne installation, generating focused libraries for epigenetic target screening.

Structure-Activity Relationship (SAR) Campaigns Requiring 5-Position Diversification

When SAR studies indicate that substitution at the benzimidazole 5-position modulates target engagement, the 5-bromo derivative provides an efficient entry point for systematic diversification. This contrasts with the unsubstituted parent compound (CAS 1137-68-4), which lacks a reactive handle at this position and would require de novo functionalization via nitration/reduction/diazotization sequences . Procurement of the brominated derivative reduces synthetic step count and improves overall synthetic efficiency in SAR campaigns.

Specialty Chemical Procurement: Differentiated Sourcing for Regioisomerically Pure Building Blocks

Procurement teams requiring 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole should verify regioisomeric identity through CAS number (1304458-60-3) and InChIKey (UPORMWWQCXNWOP-UHFFFAOYSA-N) confirmation to avoid inadvertent substitution with 1-(5-bromopyridin-2-yl)-1H-benzimidazole (CAS 1043906-08-6) [3]. The compound is available from multiple suppliers at 95-98% purity, with typical lead times and pricing consistent with custom heterocyclic building blocks . For programs requiring larger quantities, custom synthesis options are available through specialty chemical suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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